molecular formula C10H16N2O B13286386 6-(Butan-2-yloxy)-4-methylpyridin-3-amine

6-(Butan-2-yloxy)-4-methylpyridin-3-amine

Cat. No.: B13286386
M. Wt: 180.25 g/mol
InChI Key: KASCGNPJYDAPDO-UHFFFAOYSA-N
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Description

6-(Butan-2-yloxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butan-2-yloxy)-4-methylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and butan-2-ol.

    Etherification: The butan-2-ol is reacted with 4-methylpyridine in the presence of a strong base like sodium hydride (NaH) to form the butan-2-yloxy group attached to the pyridine ring.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Butan-2-yloxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

6-(Butan-2-yloxy)-4-methylpyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Butan-2-yloxy)-4-methylpyridin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler pyridine derivative without the butan-2-yloxy group.

    6-(Butan-2-yloxy)pyridine: Lacks the methyl group at the 4-position.

    3-Aminopyridine: Contains an amine group at the 3-position but lacks the butan-2-yloxy and methyl groups.

Uniqueness

6-(Butan-2-yloxy)-4-methylpyridin-3-amine is unique due to the presence of both the butan-2-yloxy and methyl groups on the pyridine ring, which may confer distinct chemical and biological properties compared to its simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-butan-2-yloxy-4-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-4-8(3)13-10-5-7(2)9(11)6-12-10/h5-6,8H,4,11H2,1-3H3

InChI Key

KASCGNPJYDAPDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=C(C(=C1)C)N

Origin of Product

United States

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